4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI)
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Overview
Description
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) is a complex organic compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its fused ring system, which includes a methano bridge and a pyrroloazocine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system .
Industrial Production Methods
While detailed industrial production methods are not widely documented, it is likely that the synthesis of this compound on an industrial scale would involve optimization of the laboratory procedures to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
4,8-Methano-1H-pyrrolo[2,3-d]azocine(9CI): This compound has a similar fused ring system but differs in the position of the methano bridge.
Pyrrolo[3,2-c]azocine derivatives: These compounds share the core structure but have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
4,8-Methano-1H-pyrrolo[3,2-c]azocine(9CI) is unique due to its specific ring structure and the presence of the methano bridge, which imparts distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
83693-81-6 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5,11-diazatricyclo[6.3.1.02,6]dodeca-1(11),2(6),3,7,9-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-11-9-5-7(1)6-10-8(9)2-4-12-10/h1-4,6,12H,5H2 |
InChI Key |
QBLMQPCAPSVSJU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C1=NC=C2)C=CN3 |
Origin of Product |
United States |
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